molecular formula C18H17N5O3 B2719004 5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-benzyl-1H-1,2,3-triazole-4-carboxamide CAS No. 899749-90-7

5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-benzyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2719004
CAS No.: 899749-90-7
M. Wt: 351.366
InChI Key: UTRQLBFJSSGUPI-UHFFFAOYSA-N
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Description

5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-benzyl-1H-1,2,3-triazole-4-carboxamide is a synthetic small molecule designed for chemical biology and drug discovery research. This compound features a 1,2,3-triazole core, a privileged scaffold in medicinal chemistry known for its ability to improve pharmacokinetic properties and participate in key hydrogen bonding interactions with biological targets. The structure is further modified with a 1,3-benzodioxole moiety, a group present in various bioactive natural products and synthetic compounds, and a benzyl group, which can influence binding affinity and selectivity. The 5-amino and carboxamide functional groups provide additional sites for molecular recognition and interaction with enzymes or receptors. Compounds containing the 1,2,3-triazole ring have demonstrated a wide range of pharmacological activities in research settings, including potential anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects, making them valuable templates for developing new therapeutic agents. Researchers can utilize this chemical as a key intermediate in organic synthesis, a building block for creating combinatorial libraries, or a lead compound for investigating novel biological pathways. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-benzyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3/c19-17-16(21-22-23(17)10-12-4-2-1-3-5-12)18(24)20-9-13-6-7-14-15(8-13)26-11-25-14/h1-8H,9-11,19H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTRQLBFJSSGUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(N(N=N3)CC4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-benzyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne, often referred to as the Huisgen cycloaddition.

    Introduction of the Benzodioxole Moiety: This step involves the reaction of a benzodioxole derivative with a suitable electrophile to form the desired intermediate.

    Amidation Reaction: The final step involves the coupling of the intermediate with an amine to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can occur at the triazole ring or the amide group.

    Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the specific substitution, but common reagents include halogens, acids, or bases.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is desired.

    Industry: Could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-benzyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The target compound’s analogs differ primarily in their substituents at the triazole N1 and carboxamide N-positions. Key examples include:

Compound Name N1 Substituent Carboxamide N-Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Benzyl (2H-1,3-Benzodioxol-5-yl)methyl C₂₀H₂₀N₆O₅ 424.41 Benzodioxole enhances lipophilicity; benzyl may improve metabolic stability .
5-Amino-1-(5-bromo-2-methoxybenzyl)-N-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide () 5-Bromo-2-methoxybenzyl 2-Chlorobenzyl C₁₈H₁₆BrClN₅O₂ 449.71 Halogenated substituents (Br, Cl) increase molecular weight and potential halogen bonding .
5-Amino-1-benzyl-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide () Benzyl 4-Methoxyphenyl C₁₈H₁₈N₅O₂ 352.37 Methoxy group improves solubility but reduces lipophilicity compared to benzodioxole .
5-Amino-1-(2-chlorobenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide () 2-Chlorobenzyl Thiophen-2-ylmethyl C₁₅H₁₄ClN₅OS 347.80 Thiophene introduces sulfur-based interactions; lower molecular weight .
5-Amino-N,1-bis(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide () 4-Methoxyphenyl 4-Methoxyphenyl C₁₈H₁₈N₅O₃ 368.37 Symmetric methoxy groups may enhance crystallinity but limit target selectivity .
Antiproliferative Activity
  • Analog from : 5-Amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide shows -27.30% growth inhibition (GP) against CNS cancer SNB-75 cells. The fluorophenyl group may enhance cell permeability .
  • Target Compound: While direct data are unavailable, the benzodioxole group is associated with IDO1 inhibition (), a pathway linked to cancer immune evasion.
Enzyme Inhibition
  • Benzodioxole Derivatives () : Ethyl-4-{N-[(2H-1,3-benzodioxol-5-yl)methyl][1,1'-biphenyl]-4-sulfonamido}benzoate demonstrates dual inhibition of 5-lipoxygenase (5-LO) and microsomal prostaglandin E2 synthase-1 (mPGES-1), highlighting the benzodioxole group’s role in targeting inflammatory enzymes .
Antimicrobial Activity
  • Thiophene-Containing Analog (): The thiophen-2-ylmethyl substituent in 5-amino-1-(2-chlorobenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide may confer activity against bacterial SOS response pathways, though specific data are pending .

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity : The benzodioxole group in the target compound (LogP estimated >2.5) likely offers superior membrane permeability compared to methoxy-substituted analogs (LogP ~1.8–2.0) .
  • Metabolic Stability : Halogenated analogs (e.g., ) may exhibit slower hepatic clearance due to reduced cytochrome P450 susceptibility, whereas the benzyl group in the target compound could resist first-pass metabolism .

Biological Activity

5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-benzyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the triazole class of compounds. Triazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article focuses on the biological activity of this specific compound, examining its potential therapeutic applications and underlying mechanisms.

Chemical Structure and Properties

The compound features a triazole ring substituted with an amino group and a benzodioxole moiety. These structural characteristics contribute to its unique chemical properties and potential biological activities.

Property Value
Molecular Formula C16H18N4O3
Molecular Weight 314.34 g/mol
IUPAC Name This compound

Antimicrobial Properties

Triazoles, including derivatives like this compound, have been shown to exhibit significant antimicrobial activity. The compound's structure suggests potential interactions with microbial enzymes or pathways critical for survival.

Research indicates that triazole compounds can inhibit the growth of various pathogens. For instance, studies on related triazole derivatives have demonstrated effectiveness against Mycobacterium tuberculosis and other bacterial strains . The specific activity of this compound against these pathogens remains to be fully elucidated but may follow similar mechanisms.

Antiparasitic Activity

A notable area of research is the compound's potential against parasitic infections such as Chagas disease caused by Trypanosoma cruzi. Studies involving related triazole derivatives have shown promising results in suppressing parasite burdens in animal models . The optimization of these compounds has led to improved potency and metabolic stability.

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Similar triazoles have been reported to inhibit key enzymes involved in pathogen metabolism.
  • Cell Membrane Disruption : The compound may interact with microbial cell membranes, leading to increased permeability and cell death.
  • Targeting Specific Pathways : It may interfere with signaling pathways critical for the survival or replication of pathogens.

Study on Antitubercular Activity

A study focused on a series of triazole compounds demonstrated significant antitubercular activity. The most active derivatives showed IC50 values in the low micromolar range against Mycobacterium tuberculosis . While specific data for our compound is lacking, its structural similarities suggest it could exhibit comparable efficacy.

Chagas Disease Treatment

In a phenotypic screening study targeting Trypanosoma cruzi, related triazole compounds were identified as hits with significant activity against intracellular parasites. These findings highlight the potential for further investigation into this compound as a therapeutic agent for Chagas disease .

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step protocols starting with condensation reactions of substituted benzylamines and triazole precursors. For example, derivatives with benzodioxole and benzyl groups are synthesized via Huisgen cycloaddition or nucleophilic substitution, followed by carboxamide formation . Optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Catalyst use : Copper(I) catalysts improve triazole ring formation efficiency.
  • Temperature control : Reactions often proceed at 60–80°C to balance yield and purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key methods include:

  • Chromatography : TLC (Rf ~0.14–0.15 in Hex/EtOAc 70:30) and HPLC for purity assessment .
  • Spectroscopy :
  • <sup>1</sup>H/</sup><sup>13</sup>C NMR : Peaks at δ 7.2–7.4 ppm (benzyl aromatic protons) and δ 5.9–6.1 ppm (benzodioxole methylene) confirm substituent integration .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 311.31) validate molecular weight .
    • Melting point analysis : Sharp ranges (e.g., 170–173°C) indicate crystalline purity .

Advanced Research Questions

Q. What strategies can improve aqueous solubility and bioavailability for in vivo studies?

Methodological approaches include:

  • Derivatization : Introducing polar groups (e.g., hydroxyl, sulfonate) via substitution at the triazole or benzyl positions .
  • Salt formation : Hydrochloride or sodium salts enhance solubility .
  • Prodrug design : Esterification of the carboxamide group for passive membrane permeability .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced target specificity?

SAR strategies involve:

  • Substituent variation : Modifying the benzodioxole or benzyl groups to assess steric/electronic effects on binding.
  • Bioisosteric replacement : Replacing the triazole ring with oxadiazole or imidazole to evaluate potency shifts .
  • Docking simulations : Molecular modeling (e.g., AutoDock Vina) identifies critical interactions with targets like enzymes or receptors .

Q. What experimental approaches identify biological targets and mechanisms of action?

  • Affinity chromatography : Immobilized compound isolates binding proteins from cell lysates.
  • Kinase/phosphatase profiling : High-throughput screens (e.g., Eurofins KinaseProfiler) detect inhibition/activation .
  • Transcriptomics : RNA-seq reveals downstream gene expression changes post-treatment .

Q. How should discrepancies in reported bioactivity data across studies be addressed?

  • Standardized assays : Use uniform protocols (e.g., IC50 measurements at fixed ATP concentrations).
  • Control validation : Include reference inhibitors (e.g., staurosporine for kinase assays) .
  • Meta-analysis : Statistically aggregate data from independent studies to resolve outliers .

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